METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE
Overview
Description
Methyl N-({[(benzoylamino)(phenyl)acetyl]oxy}acetyl)-S-benzylcysteinate is a complex organic compound with a unique structure that includes benzoylamino, phenyl, and acetyl groups
Preparation Methods
The synthesis of METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Methyl N-({[(benzoylamino)(phenyl)acetyl]oxy}acetyl)-S-benzylcysteinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it may be used in studies involving enzyme interactions and protein modifications. In medicine, it has potential applications in drug development and therapeutic treatments. Its unique structure allows it to interact with various biological targets, making it a valuable tool in scientific research.
Mechanism of Action
The mechanism of action of METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or proteins, affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl N-({[(benzoylamino)(phenyl)acetyl]oxy}acetyl)-S-benzylcysteinate can be compared with other similar compounds, such as benzoylamino derivatives and phenylacetyl compounds. These compounds share some structural similarities but differ in their specific functional groups and overall structure. The unique combination of benzoylamino, phenyl, and acetyl groups in METHYL 2-[(2-{[2-(BENZOYLAMINO)-2-PHENYLACETYL]OXY}ACETYL)AMINO]-3-(BENZYLSULFANYL)PROPANOATE gives it distinct properties and applications.
Properties
IUPAC Name |
methyl 2-[[2-(2-benzamido-2-phenylacetyl)oxyacetyl]amino]-3-benzylsulfanylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6S/c1-35-27(33)23(19-37-18-20-11-5-2-6-12-20)29-24(31)17-36-28(34)25(21-13-7-3-8-14-21)30-26(32)22-15-9-4-10-16-22/h2-16,23,25H,17-19H2,1H3,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFKQIFDVHDJQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)NC(=O)COC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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